molecular formula C17H25NO7 B4005270 2-[3-(4-Methoxy-2-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid

2-[3-(4-Methoxy-2-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid

Cat. No.: B4005270
M. Wt: 355.4 g/mol
InChI Key: CRFGQAOGRXSIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-Methoxy-2-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of phenoxy, amino, and ethanol functional groups, making it versatile for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methoxy-2-prop-2-enylphenoxy)propylamino]ethanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenol with allyl bromide to form 4-methoxy-2-prop-2-enylphenol. This intermediate is then reacted with 3-chloropropylamine to yield 2-[3-(4-Methoxy-2-prop-2-enylphenoxy)propylamino]ethanol. The final step involves the addition of oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methoxy-2-prop-2-enylphenoxy)propylamino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[3-(4-Methoxy-2-prop-2-enylphenoxy)propylamino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(4-Methoxy-2-prop-2-enylphenoxy)propylamino]ethanol involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The amino and ethanol groups may enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[3-(4-methoxy-2-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.C2H2O4/c1-3-5-13-12-14(18-2)6-7-15(13)19-11-4-8-16-9-10-17;3-1(4)2(5)6/h3,6-7,12,16-17H,1,4-5,8-11H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFGQAOGRXSIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCCCNCCO)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(4-Methoxy-2-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid
Reactant of Route 2
2-[3-(4-Methoxy-2-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid
Reactant of Route 3
2-[3-(4-Methoxy-2-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid
Reactant of Route 4
2-[3-(4-Methoxy-2-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid
Reactant of Route 5
2-[3-(4-Methoxy-2-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid
Reactant of Route 6
Reactant of Route 6
2-[3-(4-Methoxy-2-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid

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